5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is a compound belonging to the isoxazole family, characterized by its unique structure that includes both isoxazole and quinoline moieties. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods, often involving the reaction of substituted isoxazoles with quinoline derivatives. The specific synthesis routes may vary depending on the desired purity and yield.
5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is classified as an organic compound, specifically a heterocyclic compound. It contains both nitrogen and oxygen in its ring structure, which contributes to its reactivity and potential biological activity.
The synthesis of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid can be achieved through several methods, including:
The synthesis typically involves the following steps:
The molecular formula of 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid is C12H9N2O3. Its structure features:
Key structural data includes:
The compound can undergo various chemical reactions, including:
Reactions involving this compound often require careful control of pH and temperature to achieve desired outcomes, particularly in synthetic applications.
The mechanism of action for 5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid in biological systems may involve:
Research into its mechanism often involves biochemical assays to determine its effect on target enzymes or pathways.
5-Methyl-3-(5-quinolyl)isoxazole-4-carboxylic acid has several potential applications:
Solid-phase peptide synthesis (SPPS) provides a robust platform for incorporating β-amino acids like isoxazole derivatives into hybrid peptide architectures. The synthesis of 5-methyl-3-(quinolin-8-yl)isoxazole-4-carboxylic acid leverages techniques developed for analogous isoxazole-containing β-amino acids. As demonstrated with 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), such β-amino acids can be efficiently coupled to resin-bound peptides using HATU (O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) as the activating agent. This coupling proceeds without requiring protection of the isoxazole ring’s amino group due to its partial imine character and intramolecular hydrogen bonding, which reduces nucleophilicity. The standard protocol involves 2-hour coupling repetitions under inert atmospheres to achieve >95% coupling efficiency, as verified by Kaiser tests. This methodology enables precise incorporation of the isoxazole-quinoline scaffold at either terminal or internal positions within α/β-mixed peptides, enhancing structural diversity for peptidomimetic drug discovery [1] [3].
A pivotal route to 5-methyl-3-(quinolin-8-yl)isoxazole-4-carboxylic acid involves Knorr-type cyclocondensation between quinoline-8-carboxaldehyde derivatives and β-keto ester equivalents. The optimized pathway comprises:
Critical regioselectivity is achieved through ortho-formate intermediates that direct cyclization toward the 3,5-disubstituted isoxazole motif. The reaction proceeds in anhydrous toluene at 80–90°C for 8–12 hours, followed by reflux in glacial acetic acid with catalytic sulfuric acid to hydrolyze the ethyl ester group. This sequence affords the target compound in 68–72% overall yield with HPLC purity >98% after crystallization from ethanol/water mixtures [5] [6].
Table 1: Key Parameters in Condensation Synthesis
Reaction Stage | Reagents | Conditions | Key Intermediate |
---|---|---|---|
Oxime Formation | NH₂OH·HCl, NaOAc | Ethanol, reflux, 3h | Quinoline-8-carbaldehyde oxime |
Cyclization | Ethyl acetoacetate, SOCl₂ | Toluene, 85°C, 8h | Ethyl 5-methyl-3-(quinolin-8-yl)isoxazole-4-carboxylate |
Hydrolysis | Glacial AcOH, H₂SO₄ | Reflux, 4h | 5-Methyl-3-(quinolin-8-yl)isoxazole-4-carboxylic acid |
Ultrasonic agitation significantly enhances the efficiency of coupling 5-methyl-3-(quinolin-8-yl)isoxazole-4-carboxylic acid to peptide chains. When applied to SPPS, 40 kHz ultrasound reduces coupling times from 120 minutes to 12–15 minutes while maintaining yields >98%. This technique achieves near-quantitative conversion by enhancing reagent diffusion through the resin matrix and preventing aggregation of β-amino acid-containing sequences. Comparative studies show ultrasonic methods reduce epimerization to <0.5% versus 2–3% in classical coupling, preserving chiral integrity in hybrid peptides. The methodology uses standard laboratory ultrasonic baths (150–200 W) with temperature control at 25°C, making it accessible for routine synthesis of isoxazole-quinoline peptidomimetics [3] [5].
Table 2: Ultrasonic vs. Classical Coupling Efficiency
Parameter | Ultrasonic Method | Classical Method |
---|---|---|
Coupling Time | 12–15 minutes | 120 minutes |
Yield | >98% | 95–97% |
Epimerization | <0.5% | 2–3% |
Purity (HPLC) | 99.2% | 97.5% |
Temperature | 25°C | 25°C |
Ortho-esters serve as temporary protecting groups during the synthesis of isoxazole-quinoline precursors, enabling regioselective ring closure. Triethyl orthoformate (HC(OC₂H₅)₃) is particularly effective for protecting aldehyde functionalities in quinoline intermediates under anhydrous acidic conditions (p-toluenesulfonic acid/toluene). The ortho-ester group forms stable adducts with quinoline-8-carbaldehyde at 25°C, preventing aldol side reactions during subsequent enolization steps. Deprotection occurs in situ under mild aqueous acid (pH 3–4) at 60°C, releasing the aldehyde for immediate cyclization without isolating sensitive intermediates. This strategy improves overall cyclization yields by 22–25% compared to unprotected aldehyde routes and minimizes by-product formation during isoxazole ring closure [7] [5].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7